N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect a variety of biochemical pathways.
Result of Action
One study revealed that a compound with a similar structure induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 2-methyl-1H-indole, is reacted with a suitable thiol reagent to introduce the sulfanyl group at the 3-position of the indole ring.
Acylation Reaction: The resulting 2-methyl-1H-indol-3-yl sulfanyl compound is then acylated with N-cyclohexyl-2-bromoacetamide under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, resulting in the formation of the corresponding indole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding indole derivative.
Substitution: Introduction of various functional groups at the acetamide position.
Scientific Research Applications
Chemistry: N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
- N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)thio]acetamide
- N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfinyl]acetamide
- N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfonyl]acetamide
Comparison: N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. Compared to its sulfinyl and sulfonyl analogs, the sulfanyl compound may exhibit different reactivity and stability. Additionally, the presence of the cyclohexyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-12-17(14-9-5-6-10-15(14)18-12)21-11-16(20)19-13-7-3-2-4-8-13/h5-6,9-10,13,18H,2-4,7-8,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBBFUNTLVTBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815279 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.